molecular formula C23H31NO2S B14654834 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- CAS No. 47539-72-0

1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)-

Cat. No.: B14654834
CAS No.: 47539-72-0
M. Wt: 385.6 g/mol
InChI Key: QXDSXSBUSHRGQQ-UHFFFAOYSA-N
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Description

1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- is a complex organic compound that features a naphthalene ring, a morpholinoethyl group, and a tetrahydrofurfuryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- typically involves multiple steps, starting with the preparation of the naphthaleneethanethiol core. This is followed by the introduction of the morpholinoethyl and tetrahydrofurfuryl groups through a series of substitution and addition reactions. Common reagents used in these reactions include halogenated naphthalene derivatives, morpholine, and tetrahydrofuran. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and optimized. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The aromatic ring and other functional groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the aromatic ring or other parts of the molecule.

Scientific Research Applications

1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- exerts its effects is largely dependent on its interaction with molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The morpholinoethyl and tetrahydrofurfuryl groups may also contribute to the compound’s binding affinity and specificity for certain targets. Pathways involved in these interactions include redox signaling, enzyme inhibition, and modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as 1-naphthol and 2-naphthylamine share the naphthalene core but differ in their functional groups.

    Thiols: Compounds like ethanethiol and benzenethiol contain the thiol group but lack the complex substituents found in 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)-.

    Morpholine derivatives: Compounds such as morpholine and N-methylmorpholine share the morpholine ring but differ in their overall structure.

Uniqueness

1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the naphthalene ring, thiol group, morpholinoethyl group, and tetrahydrofurfuryl group in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

47539-72-0

Molecular Formula

C23H31NO2S

Molecular Weight

385.6 g/mol

IUPAC Name

4-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]morpholine

InChI

InChI=1S/C23H31NO2S/c1-2-8-22-19(5-1)6-3-9-23(22)20(17-21-7-4-13-26-21)18-27-16-12-24-10-14-25-15-11-24/h1-3,5-6,8-9,20-21H,4,7,10-18H2

InChI Key

QXDSXSBUSHRGQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(CSCCN2CCOCC2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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